3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid
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Overview
Description
3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[310]hexane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid typically involves multiple steps, starting from readily available starting materials. The key steps often include:
Formation of the bicyclic core: This can be achieved through a cyclization reaction involving a suitable precursor.
Introduction of the tert-butoxycarbonyl (Boc) protecting group: This step is crucial for protecting the amine functionality during subsequent reactions.
Incorporation of the trifluoromethyl group: This can be done using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and scalability. This includes the use of continuous flow reactors and advanced purification techniques to ensure high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: This can be employed to reduce specific functional groups within the molecule.
Substitution: This reaction allows for the replacement of certain groups with others, enabling the synthesis of derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Reagents like alkyl halides or sulfonates can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules.
Biology: The compound can be employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxy)carbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Properties
Molecular Formula |
C12H16F3NO4 |
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Molecular Weight |
295.25 g/mol |
IUPAC Name |
3-[(2-methylpropan-2-yl)oxycarbonyl]-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid |
InChI |
InChI=1S/C12H16F3NO4/c1-10(2,3)20-9(19)16-5-11(12(13,14)15)4-6(11)7(16)8(17)18/h6-7H,4-5H2,1-3H3,(H,17,18) |
InChI Key |
XTVMFNVLSMXZFO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2(CC2C1C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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